(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
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Overview
Description
(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminodiazenyl group attached to a phenyl ring, which is further connected to a sulfonylbenzenecarboximidate moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate typically involves a multi-step process. One common method starts with the preparation of the dimethylaminodiazenyl group, which is then attached to a phenyl ring through a diazotization reaction. This intermediate is subsequently reacted with sulfonylbenzenecarboximidate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, such as palladium or nickel complexes, to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers have explored its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets in the body makes it a candidate for the treatment of certain diseases, such as cancer and bacterial infections .
Industry
Industrially, the compound is used in the production of dyes and pigments due to its vibrant color properties. It is also employed in the manufacture of polymers and resins, where it acts as a cross-linking agent to enhance the material’s mechanical properties .
Mechanism of Action
The mechanism of action of (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
- N-[4-(methylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
- N-[4-(ethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
Uniqueness
(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate stands out due to its specific (Z)-configuration, which imparts unique chemical and biological properties. This configuration allows for selective interactions with molecular targets, enhancing its efficacy in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C15H15N4O3S- |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C15H16N4O3S/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,20)/p-1 |
InChI Key |
LVVFDUFLAXFCSO-UHFFFAOYSA-M |
Isomeric SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\[O-] |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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